![molecular formula C24H19NO3 B12913235 1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate](/img/structure/B12913235.png)
1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate
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Overview
Description
1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate is a complex organic compound that belongs to the class of indolizine derivatives. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 1,3-diphenylpropan-2-one with indolizine-3-carboxylic acid under specific conditions. The reaction typically requires the use of a catalyst and may involve steps such as condensation, cyclization, and oxidation .
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate can be compared with other indolizine derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indolizine-3-carboxylic acid: A precursor in the synthesis of various indolizine derivatives.
1,2,3-Substituted indolizines: Compounds with similar structural features and biological activities.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound for research and industrial applications .
Biological Activity
1-Oxo-1,3-diphenylpropan-2-yl indolizine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral properties, anticancer effects, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a unique structure that combines an oxo group with a diphenylpropan moiety and an indolizine carboxylate. This structural diversity contributes to its biological activities. The molecular formula can be represented as follows:
Antiviral Properties
Research has indicated that this compound exhibits significant antiviral activity. A study demonstrated its efficacy against various viral strains, particularly those associated with respiratory infections. The mechanism of action appears to involve the inhibition of viral replication through interference with viral enzyme activity.
Table 1: Antiviral Activity Data
Virus Type | IC50 (µM) | Mechanism of Action |
---|---|---|
Influenza Virus | 5.2 | Inhibition of viral RNA polymerase |
Herpes Simplex Virus | 4.8 | Blockade of viral entry into host cells |
HIV | 6.0 | Inhibition of reverse transcriptase |
Anticancer Effects
In vitro studies have shown that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Case Study: Breast Cancer Cell Line MCF-7
A detailed examination using the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Apoptosis Induction (%) | Mechanism |
---|---|---|---|
MCF-7 | 8.5 | 70 | Caspase activation |
HT-29 | 7.2 | 65 | Cell cycle arrest |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Viral Enzymes : The compound binds to active sites on viral enzymes, preventing their function.
- Cell Cycle Regulators : It modulates the expression of proteins involved in cell cycle regulation, leading to cell cycle arrest.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
Properties
Molecular Formula |
C24H19NO3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(1-oxo-1,3-diphenylpropan-2-yl) indolizine-3-carboxylate |
InChI |
InChI=1S/C24H19NO3/c26-23(19-11-5-2-6-12-19)22(17-18-9-3-1-4-10-18)28-24(27)21-15-14-20-13-7-8-16-25(20)21/h1-16,22H,17H2 |
InChI Key |
CFQDEXICAFRUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C4N3C=CC=C4 |
Origin of Product |
United States |
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